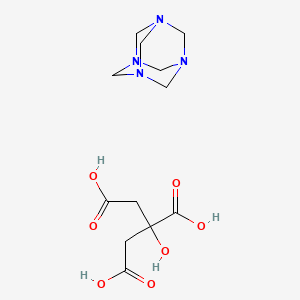

Hexamethylenetetramine citrate

Description

Historical Context of Hexamethylenetetramine and its Acid Salts in Chemical Science

Hexamethylenetetramine, also known as methenamine (B1676377) or urotropine, was first synthesized in 1859 by the Russian chemist Aleksandr Butlerov. wikipedia.orgatamanchemicals.comatamanchemicals.com The industrial preparation involves the reaction of formaldehyde (B43269) and ammonia (B1221849) in either a gas phase or in solution. atamanchemicals.comatamanchemicals.comatamanchemicals.com The molecule is notable for its unique, highly symmetrical, cage-like structure, which is similar to adamantane. wikipedia.orgatamanchemicals.com This structure consists of four nitrogen atoms at the vertices of a tetrahedron, linked by methylene (B1212753) bridges. atamanchemicals.com

Functioning as a weak base due to its amine-like nature, hexamethylenetetramine readily undergoes protonation and reacts with various acids to form salts. wikipedia.orgresearchgate.net Historically, its ability to form salts has been a cornerstone of its application. It was introduced as a urinary antiseptic around 1895, with its efficacy dependent on the acidic hydrolysis of the compound into formaldehyde and ammonia. wikipedia.orgwikipedia.org This application highlighted the importance of the compound's behavior in acidic environments.

Over the years, a variety of its acid salts have been synthesized and studied for different purposes. Salts such as methenamine mandelate (B1228975) (from mandelic acid) and methenamine hippurate (from hippuric acid) became known for their medical applications. atamanchemicals.comatamanchemicals.comatamanchemicals.com In other areas of chemical science, salts with different acids were explored. For instance, hexamethylenetetramine dinitrate, a salt formed with nitric acid, is a known precursor in the synthesis of the explosive RDX. researchgate.net The formation of salts with phenate, camphorate, and perchlorate (B79767) has also been noted in pharmaceutical applications. researchgate.net The citrate (B86180) salt is one of these acid adducts, though much of its specific investigation is situated within modern materials science rather than early chemical history. researchgate.net

Significance of Hexamethylenetetramine Citrate within Contemporary Chemical Research

The contemporary significance of hexamethylenetetramine in conjunction with citrate lies predominantly in the field of materials science, particularly in the synthesis of nanomaterials. researchgate.netconicet.gov.ar In this context, hexamethylenetetramine (HMT) and a citrate source (often trisodium (B8492382) citrate) are frequently used together in hydrothermal or sol-gel synthesis routes to produce metal oxide nanoparticles with controlled morphologies and properties. researchgate.netconicet.gov.aracs.org

Hexamethylenetetramine's primary role in these syntheses is often as a pH buffer or a slow-releasing source of hydroxide (B78521) ions. Under hydrothermal conditions, HMT decomposes gradually to release ammonia and formaldehyde. conicet.gov.arnih.gov The ammonia raises the pH of the reaction medium slowly and uniformly, which allows for controlled precipitation and crystalline growth of metal hydroxides or oxides. conicet.gov.ar This controlled hydrolysis is crucial for forming well-defined nanostructures.

Simultaneously, citrate ions act as a capping or chelating agent. researchgate.netconicet.gov.ar They adsorb onto the surface of the growing nanoparticles, preventing agglomeration and helping to direct the final shape and size of the particles, which can range from nanospheres to lamellar-like structures. researchgate.netconicet.gov.ar The interaction between the metal precursors, the hydroxide ions from HMT decomposition, and the citrate capping agent is a key area of research for creating materials for applications such as photocatalysis and electrochemical supercapacitors. researchgate.netscience.gov

Therefore, the "significance of this compound" in research is often viewed through the lens of the synergistic action of its two components during the synthesis of advanced functional materials. It is also proposed that HMT can serve as a molecular building block for creating self-assembled molecular crystals and coordination polymers. atamanchemicals.comsigmaaldrich.com

Overview of Key Research Areas and Methodologies

The primary research area involving hexamethylenetetramine and citrate is the synthesis and characterization of inorganic nanomaterials. This encompasses the production of various metal oxides and hydroxides with tailored properties. A secondary area of interest is in coordination chemistry, where HMT can act as a ligand in the formation of complex structures. jocpr.comgrafiati.com

Key Research Areas:

Nanomaterial Synthesis: The most prominent application is the hydrothermal synthesis of metal oxide nanoparticles, such as CuO, NiO, and BiPO4. researchgate.netacs.orgscience.gov Research focuses on how the concentration of HMT and citrate affects the resulting particle size, morphology, crystal structure, and functional properties like optical band gap and photocatalytic activity. researchgate.net

Crystal Engineering: Hexamethylenetetramine is explored as a versatile building block for constructing supramolecular structures and coordination polymers through hydrogen bonding and coordination with metal ions. atamanchemicals.comresearchgate.net The presence of citrate as a counter-ion can influence the final crystal lattice.

Photocatalysis: Materials synthesized using the HMT-citrate method are often investigated for their ability to degrade organic pollutants under light irradiation. Research assesses the efficiency of these materials in breaking down dyes like methylene blue and methyl orange. researchgate.net

Common Research Methodologies: To study these systems, researchers employ a range of analytical techniques:

Structural and Morphological Analysis:

X-ray Diffraction (XRD): Used to identify the crystalline phase, lattice parameters, and purity of the synthesized materials. researchgate.netconicet.gov.arscience.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to visualize the morphology, size, and microstructure of the nanoparticles. conicet.gov.arscience.gov

Spectroscopic Analysis:

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify functional groups and confirm the presence of HMT, citrate, and the metal-oxygen bonds in the final product. researchgate.netpsu.edu

Raman Spectroscopy: Provides complementary information on the vibrational modes of the crystal structure and molecular composition. mdpi.com

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to study the thermal stability and decomposition profile of the compounds. researchgate.netunca.edu For instance, the DSC curve of a related salt, hexamethylenetetramine dinitrate, shows an endothermic peak for melting followed by exothermic peaks for decomposition. researchgate.net

The following table summarizes key parameters from a representative hydrothermal synthesis using Hexamethylenetetramine and Citrate.

| Parameter | Description | Typical Value/Observation | Reference |

| Precursors | Starting materials for the metal oxide. | Metal nitrates or chlorides (e.g., Ni(NO₃)₂, CuCl₂) | acs.orgscience.gov |

| HMT Role | Function of Hexamethylenetetramine in the reaction. | Slow hydrolysis to provide OH⁻, acting as a precipitating agent and pH controller. | conicet.gov.ar |

| Citrate Role | Function of citrate (e.g., from trisodium citrate) in the reaction. | Capping agent to control particle size and prevent agglomeration. | researchgate.netconicet.gov.ar |

| Temperature | Operating temperature for the hydrothermal reactor. | 120 - 180 °C | conicet.gov.arscience.gov |

| Time | Duration of the hydrothermal reaction. | 12 - 18 hours | conicet.gov.arscience.gov |

| Resulting Morphology | The shape and structure of the synthesized nanoparticles. | Nanospheres, nanoflakes, hierarchical structures. | researchgate.netacs.org |

Properties

CAS No. |

34317-08-3 |

|---|---|

Molecular Formula |

C12H20N4O7 |

Molecular Weight |

332.31 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H12N4.C6H8O7/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

UAMIYHCXAONPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Chemical Derivatization

Methodologies for Hexamethylenetetramine Salt Formation

The formation of salts of hexamethylenetetramine is a primary aspect of its chemistry, stemming from the basic nature of its nitrogen atoms.

Hexamethylenetetramine, (CH₂)₆N₄, possesses a stable, adamantane-like cage structure with four tertiary amine nitrogen atoms. wikipedia.orgatamanchemicals.com These nitrogen atoms act as amine bases, capable of undergoing protonation in the presence of acids. wikipedia.orgatamanchemicals.com The reaction of hexamethylenetetramine with organic acids is a straightforward acid-base reaction, leading to the formation of hexaminium salts. researchgate.net In acidic media, the hexamethylenetetramine molecule can be cleaved to yield C-N subunits or ammonia (B1221849) and formaldehyde (B43269). researchgate.net The stability of the cage structure is pH-dependent; it is stable in neutral aqueous solutions but decomposes in dilute aqueous acid. organic-chemistry.orgmdpi.com This decomposition is initiated by the protonation of one of the nitrogen atoms, which breaks the molecule's symmetry.

The synthesis of hexamethylenetetramine citrate (B86180) involves the direct reaction between hexamethylenetetramine and citric acid. While specific literature detailing this exact synthesis is not abundant, the general procedure for forming such carboxylate salts is well-established. Typically, the synthesis is achieved by combining stoichiometric amounts of hexamethylenetetramine and the respective carboxylic acid in a suitable solvent, such as water or a polar organic solvent, where both reactants are soluble. atamanchemicals.com Subsequent evaporation of the solvent or cooling of the solution leads to the crystallization of the salt.

Hexamethylenetetramine is known to form salts with various other organic acids. Medically relevant examples include methenamine (B1676377) mandelate (B1228975) (from mandelic acid) and methenamine hippurate (from hippuric acid). wikipedia.orgatamanchemicals.com These salts are utilized for their ability to release formaldehyde in an acidic environment. wikipedia.org

The table below lists examples of carboxylate salts formed with hexamethylenetetramine.

| Organic Acid | Resulting Hexamethylenetetramine Salt |

| Citric Acid | Hexamethylenetetramine Citrate |

| Mandelic Acid | Methenamine Mandelate wikipedia.orgatamanchemicals.com |

| Hippuric Acid | Methenamine Hippurate wikipedia.orgatamanchemicals.com |

The role of citric acid as a direct catalyst or reactant in the synthesis of hexamethylenetetramine dinitrate is not prominently documented in scientific literature. The established synthesis for hexamethylenetetramine dinitrate involves the reaction of hexamethylenetetramine with nitric acid at controlled, low temperatures (below 15°C). ekb.egresearchgate.netmetu.edu.tr This reaction is a critical intermediate step in the production of the explosive RDX (cyclonite). researchgate.net

In some related synthetic pathways for energetic materials derived from hexamethylenetetramine, other organic acids and their anhydrides play a significant role. For instance, the conversion of hexamethylenetetramine to dinitropentamethylene tetramine (B166960) (DPT) and subsequently to other energetic materials often utilizes a mixture of acetic acid and acetic anhydride (B1165640) in the presence of a nitrating agent. ekb.eg These reagents facilitate the complex nitrolysis and rearrangement of the hexamethylenetetramine cage. However, the specific use of citric acid in these particular industrial synthetic routes for hexamethylenetetramine dinitrate is not described.

Advanced Chemical Transformations Involving this compound

The chemical reactivity of this compound can be considered from two perspectives: transformations involving the citrate anion and reactions of the protonated hexamethylenetetramine cation.

Detailed research on the derivatization of the citrate anion specifically within the this compound complex is limited. In general, the citrate molecule offers several reactive sites for derivatization: three carboxyl groups and one hydroxyl group. researchgate.net These functional groups can undergo typical reactions such as esterification, amidation, or etherification. However, performing these reactions on the pre-formed salt complex without disrupting the ionic interaction or the hexamethylenetetramine cage presents a significant synthetic challenge. The reactivity would be highly dependent on reaction conditions, such as pH and temperature, which could also promote the dissociation of the salt or the decomposition of the hexamethylenetetramine cation. organic-chemistry.orgmdpi.com

The formation of a salt via protonation of one or more nitrogen atoms significantly alters the reactivity of the hexamethylenetetramine cage. In its neutral form, the molecule is a versatile reagent in several named organic reactions. wikipedia.orgatamanchemicals.com However, in the salt form (as a hexaminium ion), its chemical behavior is dominated by the effects of protonation.

Acid-Catalyzed Decomposition: The primary reaction of the hexaminium ion in aqueous solution is acid-catalyzed hydrolysis. The protonated cage is susceptible to decomposition, breaking down to release formaldehyde and an ammonium (B1175870) salt. organic-chemistry.org This reactivity is fundamental to its use in certain applications.

Role in Named Reactions: The reactivity of hexamethylenetetramine in organic synthesis often begins with the formation of a quaternary ammonium salt, which is structurally related to the protonated salt form.

Delépine Reaction: This reaction synthesizes primary amines from alkyl halides. The first step is an Sₙ2 reaction where the alkyl halide reacts with hexamethylenetetramine to form a quaternary hexaminium salt. organic-chemistry.org This salt is then hydrolyzed under acidic conditions to yield the primary amine. organic-chemistry.org

Sommelet Reaction: Used to convert benzyl (B1604629) halides to aldehydes, this reaction also proceeds through the formation of a quaternary ammonium salt with hexamethylenetetramine. atamanchemicals.com

Duff Reaction: This reaction involves the formylation of arenes and utilizes hexamethylenetetramine, where the acidic medium protonates the amine. atamanchemicals.com

The table below summarizes key reactions involving the hexamethylenetetramine cage, which proceed via a salt intermediate.

| Reaction Name | Reactants | Product | Role of HMTA Salt |

| Delépine Reaction | Alkyl Halide, Hexamethylenetetramine | Primary Amine | Forms a quaternary ammonium salt intermediate. organic-chemistry.org |

| Sommelet Reaction | Benzyl Halide, Hexamethylenetetramine | Aldehyde | Forms a quaternary ammonium salt intermediate. atamanchemicals.com |

| Duff Reaction | Arene, Hexamethylenetetramine | Formylated Arene | Reacts in protonated form in acidic medium. atamanchemicals.com |

| Acid Hydrolysis | Hexamethylenetetramine Salt, Water, Acid | Formaldehyde, Ammonium Salt | The protonated cage decomposes. organic-chemistry.org |

Formation of Quaternary Ammonium Salts and Acyl Derivatives

Hexamethylenetetramine's unique cage-like structure, with four tertiary amine nitrogen atoms, makes it a versatile substrate for various chemical derivatizations, including the formation of quaternary ammonium salts and acyl derivatives. mdpi.comwikipedia.org These reactions allow for the introduction of diverse functional groups, leading to a wide range of compounds with potential applications in organic synthesis. mdpi.com

Formation of Quaternary Ammonium Salts

The nitrogen atoms in the hexamethylenetetramine molecule can act as nucleophiles, reacting with alkyl halides to form quaternary ammonium salts. atamanchemicals.com This N-alkylation is a fundamental process in organic chemistry and a key step in several named reactions involving hexamethylenetetramine. wikipedia.orgatamankimya.com

A prominent example of this reactivity is the first step of the Delépine reaction, which utilizes hexamethylenetetramine to synthesize primary amines from alkyl or benzyl halides. organic-chemistry.orgwikipedia.org The initial step involves an SN2 reaction between the halide and one of the nitrogen atoms of hexamethylenetetramine, resulting in a quaternary ammonium salt. organic-chemistry.org This reaction is typically performed in solvents like chloroform (B151607), where the starting materials are soluble, but the resulting quaternary salt product crystallizes out of the solution. organic-chemistry.orgresearchgate.net The formation of this salt is often highly efficient. mdpi.com

The reaction can be generalized as follows:

(CH₂)₆N₄ + R-X → [(CH₂)₆N₄-R]⁺X⁻

Where R is an alkyl or benzyl group, and X is a halide (e.g., Cl, Br, I).

Researchers have synthesized various quaternary ammonium salts using this method. For instance, a novel corrosion inhibitor was synthesized from hexamethylenetetramine and bromohexane. researchgate.net Similarly, the reaction with α-Bromo-N-methyl-phenylacetamide in chloroform yields α-Hexaminium-N-methyl-phenylacetamide Bromide. researchgate.net The reaction conditions can be mild, often proceeding at room temperature or with gentle heating. mdpi.comresearchgate.net While the reaction selectively alkylates one nitrogen atom, the formation of di-substituted products is also possible by adjusting reactant ratios and conditions. mdpi.com For example, reacting p-methoxyphenyl chloroacetate (B1199739) with hexamethylenetetramine in a 1:2 molar ratio in ethyl alcohol leads to the di-substituted product. mdpi.com

The stability and purity of the synthesized quaternary ammonium salts are crucial, and it has been noted that while halide salts are generally stable, derivatives from metathesis reactions may show lower stability. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| Hexamethylenetetramine | Alkyl Halides (general) | Chloroform | Hexamethylenetetraminium Salt |

| Hexamethylenetetramine | Benzyl Halides | Chloroform | Benzylhexamethylenetetraminium Salt |

| Hexamethylenetetramine | Bromohexane | Not Specified | Hexamethylenetetramine Quaternary Ammonium Salt |

| Hexamethylenetetramine | α-Bromo-N-methyl-phenylacetamide | Chloroform | α-Hexaminium-N-methyl-phenylacetamide Bromide |

| Hexamethylenetetramine | p-Methoxyphenylacetyl Chloride | Chloroform | Hexamethylenetetramine p-Methoxyphenylacetatochloride |

| Hexamethylenetetramine | 2,3-dibromopropene | Not Specified | Quaternary ammonium salt leading to 2-bromoallylamine |

Formation of Acyl Derivatives

In addition to alkylation, hexamethylenetetramine can react with acylating agents, such as acyl chlorides, to form acyl derivatives. mdpi.com This reaction involves the nucleophilic attack of a nitrogen atom on the carbonyl carbon of the acylating agent. These derivatives are intermediates in various synthetic pathways. mdpi.com

For example, the synthesis of hexamethylenetetramine mono- and di(p-methoxyphenylacetochloride) has been demonstrated. mdpi.com The reaction of p-methoxyphenylacetyl chloride with hexamethylenetetramine can be controlled to selectively produce either the mono- or di-substituted product by adjusting the stoichiometry and reaction conditions. mdpi.com The mono-substituted derivative is formed when the reactants are heated in chloroform, while the di-substituted product can be obtained by reacting the components in a 1:2 molar ratio in ethyl alcohol with agitation. mdpi.com

Degradation experiments on 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT), an acyl derivative of a related structure, have been studied to understand the stability and fragmentation of such molecules. dtic.mil

| Reactant 1 | Reactant 2 | Conditions | Product |

| Hexamethylenetetramine | p-Methoxyphenylacetyl Chloride (1:1 ratio) | Heated in Chloroform | Hexamethylenetetramine mono(p-methoxyphenylacetochloride) |

| Hexamethylenetetramine | p-Methoxyphenylacetyl Chloride (1:2 ratio) | Agitated in Ethyl Alcohol | Hexamethylenetetramine di(p-methoxyphenylacetochloride) |

Structural Elucidation and Solid State Chemistry

The arrangement of molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For hexamethylenetetramine citrate (B86180), techniques such as X-ray diffraction and spectroscopic methods are invaluable in revealing its intricate three-dimensional structure.

Crystallographic Investigations of Hexamethylenetetramine and its Acid Salts

Crystallographic techniques provide a definitive means to determine the precise arrangement of atoms within a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es This method is crucial for determining the molecular and supramolecular architecture of hexamethylenetetramine salts and co-crystals. nih.govnih.gov

The formation of co-crystals, which involves combining an active pharmaceutical ingredient with a suitable partner, can enhance properties like solubility without altering the molecular structure. nih.govnih.gov Hexamethylenetetramine (HMTA) is a versatile molecule for forming such co-crystals due to its ability to participate in hydrogen bonding. nih.govnih.govmatthey.com Its four nitrogen atoms can act as hydrogen bond acceptors. matthey.com

In the crystal structures of its salts and co-crystals, HMTA often engages in multiple hydrogen bonds. nih.govresearchgate.net For instance, in a co-crystal with isophthalic acid, three of HMTA's nitrogen atoms are involved in hydrogen bonds. nih.gov The supramolecular assembly in these crystals is often dictated by these hydrogen bonding interactions, leading to the formation of complex three-dimensional networks. researchgate.netiucr.org The study of these architectures is essential for designing new materials with desired properties. nih.govmdpi.com

| Parameter | Value |

|---|

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the bulk crystallinity of materials. It provides a fingerprint of a crystalline solid, with peak positions corresponding to the lattice parameters and peak intensities related to the arrangement of atoms in the crystal structure. mdpi.com

In the context of hexamethylenetetramine (HMTA) and its derivatives, PXRD is used to confirm the formation of new crystalline phases, such as co-crystals or salts. mdpi.comacs.org For example, when HMTA is incorporated into a metal-organic framework (MOF), new peaks appear in the PXRD pattern, indicating the formation of the doped material. mdpi.com The comparison of experimental PXRD patterns with those simulated from single-crystal X-ray diffraction data helps to verify the phase purity of the synthesized compound. mdpi.com Furthermore, in-situ PXRD can be employed to monitor the structural stability of these materials under varying conditions, such as temperature changes. mdpi.com

The formation and stability of hexamethylenetetramine (HMTA) co-crystals and salts are largely governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. researchgate.net The nitrogen atoms of the HMTA molecule act as hydrogen bond acceptors, readily interacting with donor groups from acidic co-formers. nih.govmatthey.com

In many HMTA co-crystals, O-H···N hydrogen bonds are the primary interactions that drive the assembly of the supramolecular architecture. researchgate.netmdpi.com For instance, in co-crystals with carboxylic acids, the acidic proton of the carboxyl group forms a strong hydrogen bond with a nitrogen atom of HMTA. researchgate.net The geometry and number of these hydrogen bonds can vary, with HMTA capable of forming one, two, three, or even four hydrogen bonds, depending on the nature of the co-former. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the functional groups and structural conformation of molecules.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the context of hexamethylenetetramine (HMTA) and its derivatives, these methods are used to confirm the presence of characteristic vibrational modes.

For instance, the FTIR spectrum of a complex containing HMTA and succinic acid showed bands that were assigned to the vibrational modes of both molecules, confirming their presence in the final product. researchgate.net The synthesis of metal-organic frameworks incorporating HMTA also utilizes FTIR to verify the inclusion of the ligand. acs.orgnih.gov The characteristic IR bands of HMTA, such as the C-N stretching vibrations, are typically observed in the spectra of these materials. acs.orgnih.gov Changes in the positions and intensities of these bands can provide information about the coordination of HMTA to the metal centers.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for elucidating the molecular structure of compounds in solution. While not directly applicable to the solid-state structure in the same way as X-ray diffraction, it provides crucial information about the connectivity and chemical environment of atoms within a molecule.

For hexamethylenetetramine and its derivatives, ¹H and ¹³C NMR spectroscopy can confirm the integrity of the molecular structure after a reaction or crystallization process. researchgate.net For example, in the characterization of a hexamethylenetetramine 4-nitrophenol (B140041) monohydrate crystal, ¹H and ¹³C NMR were used to investigate the molecular arrangement. researchgate.net Similarly, for a co-crystal of 2-amino 4-methylpyridinium 3-chlorobenzoate, these NMR techniques were employed to interpret the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule or compound. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The specific wavelengths at which absorption occurs are characteristic of the types of bonds and functional groups present in the chemical structure. In the case of hexamethylenetetramine citrate, the UV-Vis spectrum is understood by considering the electronic transitions possible within its two constituent components: the hexamethylenetetramine cation and the citrate anion.

Detailed Research Findings

The electronic structure of hexamethylenetetramine (HMT) is that of a cage-like tertiary amine with high symmetry. Its lowest energy electronic transitions are not π → π* transitions, as it lacks π-conjugation, but rather involve the non-bonding electrons on the nitrogen atoms and the σ-bonding framework. Research has identified the lowest energy transition in HMT as a Rydberg transition, specifically (2p→3s) ← (2p)², which occurs in the ultraviolet region. colostate.edu This transition involves the excitation of a non-bonding electron from a nitrogen atom to a higher-energy, diffuse Rydberg orbital. One study reported this transition for the bare HMT molecule to be at approximately 42,140 cm⁻¹ (about 237 nm). colostate.edu Other studies on HMT in different chemical environments, such as in a complex with nickel isothiocyanate, have reported absorption peaks at 290 nm. mdpi.com The presence of amino groups is known to influence the electronic properties of molecules. mdpi.com

Citric acid, and by extension the citrate ion, contains carboxyl functional groups. These groups possess non-bonding electrons on the oxygen atoms and π-systems within the carbonyl (C=O) bond. Consequently, the primary electronic transitions available are n → π* transitions. These transitions involve the excitation of a non-bonding electron from an oxygen atom to the antibonding π* orbital of the carbonyl group. Generally, for unconjugated carboxylic acids, these transitions are of relatively low intensity and occur in the deep UV region. For instance, a convenient method for the spectrophotometric determination of citrate ions involves measuring the absorbance of citric acid at 209 nm at a pH below 1.0. nih.gov The UV-Vis spectrum of citric acid itself shows no significant absorbance above 250 nm. rsc.orgresearchgate.net When complexed with certain metal ions, such as Cr³⁺, citrate can exhibit characteristic absorption peaks in the visible region, for example at 545 nm, due to d-d electronic transitions of the metal center being influenced by the citrate ligand. ste-mart.com

For this compound, the resulting UV-Vis spectrum is expected to be a composite of the absorptions of the individual ions. There are no significant π-conjugated systems in either the hexamethylenetetramine or the citrate moiety that would lead to strong absorptions in the near-UV or visible range. The primary absorptions are anticipated in the far-UV region, below the typical 220-700 nm range of standard spectrophotometers, arising from the n → σ* and Rydberg transitions of the amine and the n → π* transitions of the carboxylic acid groups. aanda.org

| Compound/Complex | Reported Absorption Maxima (λmax) | Reference |

| Hexamethylenetetramine (HMT) | ~237 nm (Rydberg transition) | colostate.edu |

| HMT-Nickel Complex | 290 nm, 388 nm, 620 nm | mdpi.com |

| Citric Acid (pH < 1.0) | 209 nm | nih.gov |

| Cr³⁺-Citrate Complex | 545 nm | ste-mart.com |

| Hexamethylenetetramine:m-cresol | 350 nm | researchgate.net |

Chemical Reactivity and Non Biological Degradation Mechanisms

Acid-Catalyzed Decomposition and Fragmentation Pathways

The decomposition of hexamethylenetetramine in acidic environments is a well-documented process. The presence of an acid, such as the citrate (B86180) component in hexamethylenetetramine citrate, catalyzes the hydrolysis of the HMTA molecule. atamanchemicals.comhuji.ac.il This reaction involves the breaking of the methylene (B1212753) bridges between the nitrogen atoms in the adamantane-like structure. atamanchemicals.com

The rate of hexamethylenetetramine hydrolysis is highly dependent on pH. Studies conducted in controlled pH environments, such as citrate-phosphate buffers, demonstrate that the degradation rate increases significantly as the pH becomes more acidic. nih.gov In one study at 37.5°C, the half-life of the reaction was observed to decrease from 13.8 hours at a pH of 5.8 to just 1.6 hours at a pH of 2.0. nih.gov Conversely, at a neutral pH of 7.0 and a temperature of 30°C, the extrapolated half-life could be as long as 160 days. nih.gov

The hydrolysis rate is also influenced by the concentration of hexamethylenetetramine, with hydrolytic stability increasing at higher concentrations. dnu.dp.ua The process is complex, involving intricate mechanisms of hydrolytic transformations and acid-base interactions. dnu.dp.ua Hexamethylenetetramine itself can act as a buffer to prevent significant pH variations during certain chemical processes, such as the hydrothermal growth of ZnO nanostructures. researchgate.net

| pH | Reaction Half-life (hours) |

|---|---|

| 5.8 | 13.8 |

| 2.0 | 1.6 |

Spectrophotometric and potentiometric methods have confirmed that ammonium (B1175870) ions and formaldehyde (B43269) are the final products of HMTA hydrolysis in aqueous solutions. dnu.dp.ua The molar concentration of ammonium ions was found to be no more than 5% of the total HMTA content and was several times higher than the formaldehyde concentration under the studied conditions. dnu.dp.ua More detailed mechanistic studies using NMR spectroscopy on the decomposition of HMTA in deuterated acetic acid have identified various intermediates, including primary, secondary, and tertiary hydroxybenzylamines, before the final formation of bridging methylene systems. rsc.orgresearchgate.net Under pyrolysis conditions at 350°C, the degradation products identified include hydrogen cyanide (HCN) and ammonia (B1221849) (NH3). u-pec.fr

Thermal Decomposition Studies

The thermal stability of hexamethylenetetramine and its salts is a critical aspect of its chemical profile. Thermal analysis techniques are employed to investigate the temperatures at which decomposition occurs and the nature of the associated energy changes.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing the thermal behavior of hexamethylenetetramine and its compounds. DSC studies on pure HMT show that it undergoes an endothermic process, corresponding to sublimation, immediately followed by an exothermic decomposition reaction. researchgate.net The endothermic peak appears around 277–289°C, with the exothermic decomposition peak occurring between 279–296°C, depending on the heating rate. researchgate.net Other studies indicate that the thermal decomposition of HMT begins at approximately 265°C. researchgate.netresearchgate.net

The thermal stability can be influenced by the cation in HMTA salts. For instance, a study of dinitramide salts of ammonia, potassium, sodium, and hexamethylenetetramine showed that salts with higher cation basicity were more thermally stable and had higher decomposition peak temperatures. akjournals.com Thermal analysis of various metal complexes of HMTA has also been extensively studied. Hydrated coordination compounds of HMTA with metals like cobalt and nickel show multi-step dehydration processes before the decomposition of the complex itself. tdl.org Similarly, TGA and DSC have been used to examine the thermal decomposition of lanthanide chloride and nitrate (B79036) complexes with HMTA, revealing mechanisms of dehydration and subsequent thermolysis. at.ua

| Heating Rate (°C/min) | Endothermic Peak (°C) | Exothermic Peak (°C) |

|---|---|---|

| 1 | ~277 | ~279 |

| 2 | ~282 | ~285 |

| 4 | ~286 | ~291 |

| 8 | ~289 | ~296 |

The mechanism of thermal degradation for hexamethylenetetramine is sensitive to the surrounding atmosphere. The decomposition process can be described by an autocatalytic reaction mechanism. researchgate.net

In an inert atmosphere, such as argon or during pyrolysis, the decomposition pathways differ from those in an oxidative environment. u-pec.frat.ua TG-MS studies on lanthanide-HMTA complexes in argon showed the evolution of specific gaseous products related to the fragmentation of the HMTA ligand. at.ua Pyrolysis of HMT at high temperatures (350°C) primarily yields hydrogen cyanide and ammonia. u-pec.fr At temperatures above 800 K, decomposition produces simpler gaseous products, mainly hydrogen, in addition to sublimation products. researchgate.net

In the presence of oxygen (i.e., in air or during combustion), the degradation products are different. The decomposition leads mainly to nitrogen oxides, carbon dioxide, carbon monoxide, and formaldehyde. mdpi.com The combustion process specifically generates carbon dioxide, nitrogen, nitrogen oxides, and trace amounts of ammonia. mdpi.com

Interactions with Metal Ions and Coordination Chemistry

Hexamethylenetetramine is a versatile ligand in coordination chemistry due to the four nitrogen atoms in its structure, each possessing a pair of unshared electrons. matthey.com This allows it to act as an amine base and form a vast number of coordination compounds with a wide range of inorganic metal salts. matthey.comat.ua It can coordinate with main group metals, transition metals, and rare earth elements. tdl.orgat.uaakjournals.com

The nature of the resulting complexes depends on a variety of factors, including the metal ion, the counter-ion, and the reaction stoichiometry. ajol.infomdpi.com For example, in complexes with divalent metal ions like Mn²⁺, Co²⁺, and Ni²⁺, the number of HMTA molecules per metal ion can vary depending on whether the counter-ion is sulfate (B86663), nitrate, or fluoroborate. ajol.info HMTA can act as a crosslinking agent, forming dinuclear and multinuclear coordination compounds. matthey.com

Its coordination ability has been utilized in the synthesis of various materials. For instance, it has been used to prepare complexes with the halides of manganese(II), cobalt(II), nickel(II), zinc(II), and copper(II). at.ua It also forms stable complexes with main group metal ions like antimony and bismuth, where the metal ion is coordinated by the nitrogen atom of the HMTA ligand. akjournals.com In the synthesis of α-nickel hydroxide (B78521) hybrid materials, HMTA is believed to engage in strong chelating interactions with the nickel ions within the material's interlayers, contributing to high chemical stability. acs.org

Formation of Metal-Hexamethylenetetramine Complexes and Metal-Citrate Chelates

Citrate, the conjugate base of citric acid, is a well-established chelating agent, particularly for divalent and trivalent metal cations. turkupetcentre.netnih.gov Its structure, containing three carboxylate groups and one hydroxyl group, allows it to bind tightly to metal ions, forming stable, water-soluble complexes. scienceinhydroponics.comrsc.org This chelation shields the metal ion from forming insoluble precipitates, thereby maintaining its availability in solution. scienceinhydroponics.comrsc.org The strength of this chelation is quantified by the stability constant (Kb), with higher values indicating a more stable complex. scienceinhydroponics.com Citrate's effectiveness as a chelator is evident in its ability to form complexes with numerous metal ions, including Fe³⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, and Mn²⁺. turkupetcentre.netresearchgate.netgoogle.com The formation of these metal-citrate chelates is a critical aspect of their application in various fields, preventing unwanted precipitation and influencing metal ion bioavailability. turkupetcentre.netrsc.org

Characterization of Complex Stoichiometry and Coordination Geometry

The stoichiometry of metal-hexamethylenetetramine complexes is influenced by factors such as the metal ion and the counter-ion present during synthesis. For instance, studies have shown that divalent metal complexes with sulfate as the counter-ion tend to incorporate one HMTA molecule, whereas those with nitrate or fluoroborate often incorporate two. ajol.info Synthesis of copper(II) complexes has yielded products with varying metal-to-ligand molar ratios, leading to mononuclear, dinuclear, and polymeric structures. nih.gov

The coordination geometry of these complexes is frequently characterized by spectroscopic methods and X-ray diffraction. In many documented cases, the central metal ion in an HMTA complex adopts an octahedral geometry. ajol.infojocpr.comju.edu.et This is often achieved by the coordination of HMTA molecules alongside water molecules or other ligands. ajol.infojocpr.com For example, in complexes like [Co(HMTA)₂(NO₃)₂(H₂O)₂], the cobalt ion is in an octahedral environment. jocpr.comjocpr.com Even in cases where HMTA is not directly coordinated to the metal but is linked via hydrogen bonds, the metal center, typically bonded to aqua ligands, still maintains an octahedral coordination. jocpr.com

Similarly, metal-citrate chelates exhibit diverse and well-defined coordination geometries. The citrate ion can act as a multidentate ligand, binding to a metal ion through its hydroxyl and carboxylate oxygen atoms. researchgate.net It has been shown to function as a tridentate or even a quadridentate ligand. researchgate.net X-ray crystallography has revealed that nickel(II) forms a dimeric complex where each citrate ion is tridentate to one nickel atom and bridges to a second, with water molecules completing a distorted octahedral coordination around each metal center. researchgate.netresearchgate.net Cobalt-citrate complexes have also been determined to be octahedral. researchgate.net The geometry can be complex, as seen in structures where four cobalt ions and four citrate ligands form a cubane-like [Co₄(citrate)₄] unit. csic.es

Table 1: Stoichiometry and Geometry of Selected Metal-Hexamethylenetetramine Complexes This table is interactive. Click on the headers to sort.

| Complex | Metal Ion | Metal:HMTA Ratio | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| [Co(HMTA)₂(NO₃)₂(H₂O)₂] | Co(II) | 1:2 | Octahedral | jocpr.comjocpr.com |

| Ni(H₂O)₆₂(NO₃)₂·4H₂O | Ni(II) | 1:2 | Octahedral | jocpr.com |

| [Cu(dmp)₂(hmta)₂(H₂O)] | Cu(II) | 1:2 | Not specified | nih.gov |

| [Cu₂(dmp)₄(hmta)₂] | Cu(II) | 1:1 | Not specified | nih.gov |

| Mn(H₂O)₆₂(Cl)₂·2H₂O | Mn(II) | 1:2 | Octahedral | jocpr.com |

| Divalent metal sulfates | Mn²⁺, Co²⁺, Ni²⁺ | 1:1 | Octahedral | ajol.info |

| Divalent metal nitrates | Mn²⁺, Co²⁺, Ni²⁺ | 1:2 | Octahedral | ajol.info |

Table 2: Coordination Characteristics of Selected Metal-Citrate Chelates This table is interactive. Click on the headers to sort.

| Metal Ion | Coordination Number | Coordination Geometry | Ligand Denticity | Reference(s) |

|---|---|---|---|---|

| Ni(II) | 6 | Distorted Octahedral | Tridentate/Bridging | researchgate.net |

| Co(II) | 6 | Octahedral | Bridging | researchgate.netcsic.es |

| Mn(II) | Not specified | Tetrahedral | Not specified | researchgate.net |

| Al(III) | up to 6 | Not specified | Not specified | researchgate.net |

| Fe(II) | Not specified | Not specified | Tridentate | researchgate.net |

| Mg(II) | 6 | Octahedral | Bidentate | nih.gov |

Specific Chemical Reactions in Non-Biological Systems

Nitration Reactions and Precursor Role in Explosives Synthesis (e.g., Hexamethylenetetramine Dinitrate)

Hexamethylenetetramine is a fundamental precursor in the synthesis of several important energetic materials. wikipedia.org Its reaction with nitric acid is of particular significance as it leads to the formation of nitramine compounds. researchgate.net A key product of this reaction is Hexamethylenetetramine Dinitrate (HDN). researchgate.netmetu.edu.tr The synthesis of HDN is typically achieved by reacting HMTA with nitric acid, often at a concentration of around 65%, while carefully controlling the temperature to below 15°C due to the exothermic nature of the reaction. researchgate.netresearchgate.net

HDN itself is considered a relatively weak explosive with limited direct application, partly due to its hygroscopic nature. researchgate.netdeepdyve.com However, its primary importance lies in its role as a stable intermediate and direct precursor for the production of cyclo-1,3,5-trimethylene-2,4,6-trinitramine, more commonly known as RDX (Research Department Explosive). researchgate.netmetu.edu.trdeepdyve.com The use of HDN as a precursor is a cornerstone of the Bachmann process, a common industrial method for manufacturing RDX. metu.edu.trdeepdyve.com The nitrolysis of HMTA to produce RDX is a complex process, and controlling the reaction conditions, such as nitric acid concentration and temperature, is crucial to maximize yield and ensure safety. researchgate.netacs.org

Ruthenium-Mediated Decomposition and its Mechanistic Insights

Recent research has uncovered a novel pathway for the decomposition of hexamethylenetetramine mediated by ruthenium catalysts. acs.org This process is noteworthy as it can proceed at room temperature and does not require the typically harsh acidic conditions often used in reactions involving HMTA. acs.orgresearchgate.net The mechanism involves the formation of a ruthenium-hexamethylenetetramine complex, specifically [RuCl₃(HMTA)]. acs.org

Mechanistic studies, employing techniques such as thermogravimetric analysis and density functional theory (DFT), have provided significant insights into this decomposition. acs.org A comparative analysis revealed that the [RuCl₃(HMTA)] complex decomposes at a lower temperature than HMTA alone, protonated HMTA, or a similar iron-based complex, [FeCl₃(HMTA)]. acs.org The ruthenium complex was found to have the lowest HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap of 2.66 eV, which facilitates its decomposition. acs.org This catalytic decomposition has been successfully applied to enhance the sustainability of the Sommelet reaction, a process that converts benzyl (B1604629) halides to aldehydes, by enabling the reaction to proceed efficiently in an aqueous medium with very low catalyst loading. acs.orgresearchgate.net This ruthenium-induced decomposition offers a platform for developing more environmentally benign chemical processes involving HMTA. acs.org

Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of hexamethylenetetramine and its salts, such as hexamethylenetetramine citrate (B86180). These methods allow for the effective separation, identification, and quantification of the target analyte in various matrices, from pharmaceutical preparations to complex food samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of hexamethylenetetramine. It offers high resolution and sensitivity for assessing the purity of the compound and for monitoring its presence in different samples.

A common approach involves reverse-phase (RP) HPLC, though due to the high polarity of hexamethylenetetramine, specialized columns or mobile phase modifiers are often necessary for adequate retention. shodex.com One validated method for determining hexamethylenetetramine (HMT) in foods utilizes a Zorbax SCX-300 column with a photodiode array detector. nih.govsemanticscholar.org The mobile phase consists of a mixture of methanol (B129727) and a buffer, which allows for the successful separation and quantification of HMT. nih.gov The calibration curve for this method has been shown to be linear over a concentration range of 1.0–100 μg/mL, with a high correlation coefficient (r² = 0.9992). nih.govsemanticscholar.org

Another developed HPLC method uses an ion-exchange column (Zorbax SCX-300) with a mobile phase of acetonitrile (B52724) and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) at a 70:30 (v/v) ratio. researchgate.net Detection is performed using UV at 212 nm. This method demonstrated linearity over a concentration range of 0.25-50 mM with good precision, showing intra-day and inter-day relative standard deviations (RSD) of less than 1.25% and 1.85%, respectively. researchgate.net The accuracy of this method, determined by recovery studies from spiked placebo tablets, was found to be between 99-101%. researchgate.net

The following table summarizes key parameters from a validated HPLC method for the determination of Hexamethylenetetramine.

HPLC Method Parameters for Hexamethylenetetramine Analysis

| Parameter | Condition/Value | Source |

|---|---|---|

| Column | Zorbax SCX-300 | nih.gov |

| Mobile Phase | Acetonitrile-0.1M sodium perchlorate monohydrate (pH 5.8) (70:30, v/v) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection | Photodiode Array (PDA) at 212 nm | nih.govresearchgate.net |

| Linear Range | 1.0-100 μg/mL | nih.govsemanticscholar.org |

| Correlation Coefficient (r²) | 0.9992 | nih.govsemanticscholar.org |

| Limit of Detection (LOD) | 0.3 mg/kg (in food matrix) | nih.gov |

| Limit of Quantification (LOQ) | 1.0 mg/kg (in food matrix) | nih.gov |

| Recoveries | 91.6% to 103.8% | nih.gov |

| Relative Standard Deviations (RSDs) | 0.9% to 5.3% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly specific and sensitive method for the direct determination of hexamethylenetetramine. nih.gov This technique is particularly useful for analyzing volatile and semi-volatile compounds. A simple and validated GC-MS method has been developed for the direct analysis of non-hydrolyzed HMT in food samples. nih.govscispace.com

In this method, the separation of HMT is performed on a capillary column, with the MXT-1 column showing the best chromatographic performance compared to others like DB-1 or HP-1, which exhibited peak asymmetry and tailing. scispace.com The injector temperature is typically maintained at a high temperature, such as 300°C, to ensure efficient volatilization of the analyte. scispace.com Mass spectrometry is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, by monitoring characteristic ions of Hexamethylenetetramine (e.g., m/z 42 and 140). scispace.com

The method has demonstrated good linearity over a concentration range of 0.1-25 μg/mL with a correlation coefficient of 0.9996. nih.govscispace.com The limits of detection (LOD) and quantification (LOQ) were found to be 0.05 and 0.15 μg/mL, respectively. nih.govscispace.com Recovery studies in various food matrices spiked at levels of 1, 5, and 10 μg/g showed recovery rates ranging from 91.7% to 115.2%, with intra-day and inter-day precision being less than 7%. nih.govscispace.com

The table below details the optimized conditions for a GC-MS method for Hexamethylenetetramine analysis.

GC-MS Method Parameters for Hexamethylenetetramine Analysis

| Parameter | Condition/Value | Source |

|---|---|---|

| Column | MXT-1 (30 m x 0.18 mm, 0.6 µm) | scispace.com |

| Carrier Gas | Helium | scispace.com |

| Flow Rate | 1 mL/min | scispace.com |

| Injector Temperature | 300°C | scispace.com |

| Oven Program | Initial 50°C (10 min), ramp 10°C/min to 250°C (hold 5 min) | scispace.com |

| Detection Mode | Selected Ion Monitoring (SIM) | scispace.com |

| Monitored Ions (m/z) | 42 and 140 | scispace.com |

| Linear Range | 0.1-25 μg/mL | nih.govscispace.com |

| Correlation Coefficient (r) | 0.9996 | nih.govscispace.com |

| Limit of Detection (LOD) | 0.05 μg/mL | nih.govscispace.com |

| Limit of Quantification (LOQ) | 0.15 μg/mL | nih.govscispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of hexamethylenetetramine in complex matrices like biological fluids and environmental samples. shodex.comnih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

Due to the high polarity of hexamethylenetetramine, traditional reverse-phase columns often provide weak retention. shodex.com Therefore, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) have been developed. For instance, the HILICpak VC-50 2D column is suitable for retaining highly polar cationic substances and allows for the analysis of hexamethylenetetramine without the need for derivatization or ion-pairing agents, achieving detection at ppb (ng/mL) levels. shodex.com Another method utilizes an Inertsil Amide column for analysis in water samples. glsciences.cn

A sensitive and specific LC-MS/MS assay has been developed for the determination of hexamethylenetetramine in rat plasma. nih.gov This method is crucial for toxicokinetic studies. The multiple reaction monitoring (MRM) mode is used for quantification, with a specific mass transition of 141.0 → 112.1 for hexamethylenetetramine. nih.gov This assay has proven to be accurate and precise for characterizing the compound's behavior in vivo. nih.govnih.gov

The following table summarizes parameters for two different LC-MS/MS applications for Hexamethylenetetramine.

LC-MS/MS Method Parameters for Hexamethylenetetramine Analysis

| Parameter | Method 1: Analysis in Water | Method 2: Analysis in Plasma | Source |

|---|---|---|---|

| Column | Inertsil Amide (3 µm, 100 x 2.1 mm I.D.) | Not Specified | glsciences.cn, nih.gov |

| Mobile Phase | A) 10 mM Ammonium (B1175870) acetate (B1210297); B) 10 mM Ammonium acetate in (CH3CN/H2O = 90/10, v/v) | Not Specified | glsciences.cn |

| Flow Rate | 0.2 mL/min | Not Specified | glsciences.cn |

| Column Temperature | 40°C | Not Specified | glsciences.cn |

| Ionization | ESI (Positive) | ESI (Positive) | glsciences.cn, nih.gov |

| Detection Mode | MRM | MRM | glsciences.cn, nih.gov |

| Mass Transition (Q1 → Q3) | 141.03 → 112.2 and 141.03 → 42.1 | 141.0 → 112.1 | glsciences.cnglsciences.com, nih.gov |

Spectrophotometric and Other Quantitative Determinations

Spectrophotometric methods offer accessible and often rapid alternatives for the quantification of hexamethylenetetramine, especially in quality control settings where high-throughput analysis is beneficial.

Photometric and Colorimetric Methods for Hexamethylenetetramine and its Derivatives

Several spectrophotometric methods for the determination of hexamethylenetetramine have been developed. These methods are typically based on the hydrolysis of hexamethylenetetramine to formaldehyde (B43269) or ammonia (B1221849), which is then reacted with a chromogenic agent to produce a colored compound that can be quantified. ekb.egrsc.org

One method involves the interaction of hexamethylenetetramine with chromotropic acid in a sulfuric acid medium, which forms a colored product with a maximum absorbance at 570 nm. researchgate.net This validated method is rapid and does not require complex equipment, making it suitable for controlling cosmetic products containing urotropine. researchgate.net The method has a limit of detection (LOD) of 0.01% and a limit of quantification (LOQ) of 0.02%. researchgate.net

Another approach describes two photometric procedures based on the color formation from ammonia released after the hydrolysis of hexamethylenetetramine. ekb.eg

Method 1: The hydrolyzed sample is treated with sodium-1,2-naphthoquinone-4-sulphonate reagent at a pH of 9.3. This produces a pink color measured at 495 nm. Beer's law is obeyed in the concentration range of 2-20 mcg/mL. ekb.eg

Method 2: The hydrolyzed sample is reacted with ninhydrin (B49086) at a pH of 6.5. The resulting color has a maximum absorbance at 565 nm. This method is applicable in the concentration range of 2-30 mcg/mL. ekb.eg

A more sensitive spectrophotometric method is based on the perchloric acid hydrolysis of HMT to formaldehyde. rsc.org The formaldehyde is then oxidized by hydrous silver(I) oxide, and the resulting silver(0) is oxidized with iron(III) in the presence of FerroZine. This method is approximately 7.5 times more sensitive than the chromotropic acid method. rsc.org

The table below compares different photometric methods for Hexamethylenetetramine determination.

Comparison of Photometric Methods for Hexamethylenetetramine

| Method | Reagent | Wavelength (λmax) | Linear Range | Source |

|---|---|---|---|---|

| Chromotropic Acid Method | Chromotropic acid in H₂SO₄ | 570 nm | LOD: 0.01% | researchgate.net |

| Naphthoquinone Method | Sodium-1,2-naphthoquinone-4-sulphonate | 495 nm | 2-20 mcg/mL | ekb.eg |

| Ninhydrin Method | Ninhydrin | 565 nm | 2-30 mcg/mL | ekb.eg |

| FerroZine Method | Hydrous Ag₂O, Fe(III), FerroZine | Not specified | 3 × 10⁻⁷ to 3.3 × 10⁻⁶ mol/dm³ | rsc.org |

Ion Exchange Methods for Component Quantification

Ion exchange chromatography is a valuable technique for determining the purity of ionic compounds and can be applied to the analysis of hexamethylenetetramine derivatives. mdpi.com This method is particularly effective for monitoring the progress of synthesis reactions, such as the metathesis reactions used to prepare ionic liquids based on hexamethylenetetramine. mdpi.comresearchgate.net By analyzing the presence of reactant ions and product ions, the completion of the reaction and the purity of the final product can be accurately assessed. For instance, in the synthesis of new ionic liquids, ion chromatography was used to determine the purity of the obtained quaternary ammonium salts (QASs) and to monitor the exchange process during the reaction. mdpi.com

Application as a Fixed Phase in Gas Chromatography

Hexamethylenetetramine has been identified for its utility in gas chromatography (GC) as a component of the stationary phase, also known as a fixed solution. In this application, the compound is coated onto the inner surface of the capillary column or on a solid support material. The function of the stationary phase is to interact with the components of a sample as they are carried through the column by an inert gas, leading to their separation based on differential partitioning between the mobile and stationary phases.

The operational parameters for Hexamethylenetetramine when used as a fixed phase in gas chromatography have been defined. Research indicates its suitability for use with a maximum operating temperature of 180°C. atamanchemicals.com The recommended solvent for preparing the fixed solution is chloroform (B151607). atamanchemicals.com Exceeding this temperature threshold may lead to the degradation of the stationary phase, compromising the accuracy and reproducibility of the chromatographic separation.

Table 1: Gas Chromatography Parameters for Hexamethylenetetramine as a Fixed Phase

| Parameter | Value |

|---|---|

| Maximum Usage Temperature | 180 °C |

Use as a Reagent for the Determination of Other Chemical Species (e.g., Metals)

Hexamethylenetetramine serves as a versatile analytical reagent in the determination of a wide array of chemical species, particularly metal ions. atamanchemicals.com Its ability to form complexes or precipitates with various elements allows for their detection and quantification. This application is significant in various fields, including inorganic analysis and clinical chemistry.

In analytical chemistry, it is employed as a reagent for identifying and measuring numerous metals. The compound can be used for the determination of bismuth, indium, manganese, cobalt, thorium, and platinum. atamanchemicals.com Furthermore, it is utilized in procedures to produce magnesium, lithium, copper, uranium, beryllium, and tellurium. atamanchemicals.com Its utility also extends to the detection of non-metallic ions such as bromide and iodide. atamanchemicals.com

Within the scope of clinical diagnostics, specifically in liver function tests, Hexamethylenetetramine is a component in the formulation of the thymol (B1683141) turbidity test. atamanchemicals.com It is also used in the measurement of specific elements like bismuth, iron, manganese, cobalt, thorium, platinum, and magnesium, and for the determination and identification of lithium, iron cyanide, iron bromide, and iodide. atamanchemicals.com

Table 2: Chemical Species Determined Using Hexamethylenetetramine as a Reagent

| Category | Species |

|---|---|

| Metals | Bismuth, Indium, Manganese, Cobalt, Thorium, Platinum, Magnesium, Lithium, Copper, Uranium, Beryllium, Tellurium, Iron |

Microanalytical Techniques for Elemental Composition

The elemental composition of organic compounds such as Hexamethylenetetramine citrate is determined using microanalytical techniques. These methods provide precise quantitative data on the mass percentages of the constituent elements. A common technique involves the use of an automated elemental analyzer. mdpi.com This instrument performs combustion analysis, where a small, precisely weighed sample of the compound is burned in a stream of oxygen at high temperatures. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are separated and measured by detectors to determine the percentages of carbon, hydrogen, and nitrogen, respectively.

The chemical formula for Hexamethylenetetramine is C₆H₁₂N₄, and for citric acid is C₆H₈O₇. The citrate salt, therefore, has the molecular formula C₁₂H₂₀N₄O₇. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which the results from experimental microanalysis are compared to confirm the purity and identity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₂₀N₄O₇)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 42.35 |

| Hydrogen | H | 1.008 | 20.160 | 5.92 |

| Nitrogen | N | 14.007 | 56.028 | 16.47 |

| Oxygen | O | 15.999 | 111.993 | 32.91 |

| Total | | | 340.313 | 100.00 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and related characteristics of a chemical system.

Density Functional Theory (DFT) has become a primary tool for chemists due to its favorable balance of accuracy and computational cost. nih.gov For a compound like hexamethylenetetramine citrate (B86180), DFT is instrumental in several key areas:

Geometry Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the hexamethylenetetramine citrate complex. This involves finding the minimum energy structure on the potential energy surface. Studies on related co-crystals, such as HMTA with isophthalic acid, have successfully used DFT to analyze and support structures determined by X-ray diffraction. nih.gov This process would clarify how the citrate and HMTA molecules orient themselves with respect to each other, including the specific hydrogen bonding networks that form.

Electronic Structure: DFT provides detailed information about the electronic distribution within the molecule. A key output is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. For instance, a study on a ruthenium-HMTA complex calculated the HOMO-LUMO band gap to be 2.66 eV, providing insight into its decomposition temperature. acs.org Similar calculations for this compound would reveal its kinetic stability.

Energy Calculations: DFT is used to calculate the energies of different molecular conformations and the strength of intermolecular interactions, such as hydrogen bonds. In the context of this compound, this would involve quantifying the interaction energy between the protonated nitrogen atoms of HMTA and the carboxylate and hydroxyl groups of the citrate anion. DFT has been used to understand why certain protonation states of HMTA in co-crystals are energetically favored over others. nih.gov

Table 1: Representative DFT Calculation Parameters for Related Systems

| System | DFT Functional/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| RuCl₃(HMTA) | B3LYP/LANL2DZ | HOMO-LUMO Gap | 2.66 eV | acs.org |

| Trisodium (B8492382) Citrate | (Not specified) | Structure Optimization | Optimized crystal structure | grafiati.com |

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data. While computationally intensive, they can provide highly accurate benchmarks for energies and properties. Studies on energetic materials related to HMTA have employed ab initio methods to investigate tautomers and charged forms, providing reliable data on their stability. researchgate.net For this compound, high-level ab initio calculations could be used to validate the results from DFT, particularly for calculating precise interaction energies.

Semi-Empirical Methods: Methods like PM3 and AM1 are less computationally demanding as they incorporate parameters derived from experimental data. They are well-suited for rapid screening of large molecules or for preliminary geometry optimizations before applying more rigorous methods. For example, the PM3 method has been used for the geometry optimization of species involved in the nitration of hexamethylenetetramine. researchgate.net This approach could be applied to explore various possible protonation states and isomeric forms of this compound efficiently.

Molecular Dynamics Simulations for Solid-State Behavior and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of one or a few molecules, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. ulakbim.gov.tr This allows for the study of bulk properties and dynamic processes in the solid state. For this compound, MD simulations would be crucial for understanding:

Crystal Packing and Stability: MD simulations can model how individual this compound units pack together to form a crystal lattice. By simulating the system at different temperatures and pressures, one can assess the stability of the crystal structure and predict phenomena like phase transitions.

Intermolecular Interactions: The behavior of the compound is governed by a network of non-covalent interactions, primarily hydrogen bonds between the HMTA and citrate ions, as well as van der Waals forces. MD simulations explicitly model these interactions, providing insight into their collective strength and influence on the material's physical properties. The development of accurate force fields—sets of parameters that define the potential energy of the system—is a prerequisite for meaningful MD simulations. Such force fields have been specifically developed for the citrate anion to study its behavior in aqueous solutions, a methodology that could be extended to its solid salts. rsc.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates. rsc.org For this compound, this is relevant for understanding both its formation and its decomposition.

Formation Mechanism: The reaction between hexamethylenetetramine and citric acid involves proton transfer. Computational methods can model this process to confirm whether it results in a salt (ionic bond) or a co-crystal (neutral components linked by hydrogen bonds), a prediction often guided by the difference in pKa values. nih.gov

Decomposition Pathways: HMTA is known to decompose under certain conditions, a process that has been studied using DFT. rsc.org These studies propose reaction mechanisms by calculating the energies of intermediates and transition states. For example, the decomposition of Hexamethylene Triperoxide Diamine (HMTD), which is synthesized from HMTA often using citric acid as a catalyst, has been analyzed with DFT to explore different decomposition pathways and the destabilizing effect of the acid. huji.ac.il A similar computational approach applied to this compound would elucidate its thermal stability and the likely products of its decomposition, clarifying the role of the citrate counter-ion in the process.

Table 2: Computationally Studied Reaction Parameters for HMTA-Related Reactions

| Reaction | Computational Method | Finding | Reference |

|---|---|---|---|

| HMTA Thermal Decomposition | DFT & Chemometrics | Identification of decomposition intermediates and products | rsc.org |

| HMTD Decomposition | DFT | Calculation of transition state energies and entropies of intermediates | huji.ac.il |

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

A key application of computational chemistry is the prediction of various types of spectra, which serves as a vital link between theoretical models and experimental reality.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would generate theoretical infrared (IR) and Raman spectra. By comparing these predicted spectra with experimental ones, chemists can confirm the molecular structure and the nature of the hydrogen bonding. Quantum mechanical calculations have been used to analyze the Raman spectra of HMTA in aqueous solutions, clarifying the formation of protonated species. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts and coupling constants. This is particularly useful for complex structures where spectral assignment is challenging. In a joint computational and experimental study on HMTA decomposition, DFT calculations combined with chemometrics were used to identify the structure of reaction intermediates from their NMR spectra. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: While not directly applicable to the diamagnetic this compound itself, this technique is relevant for its metal complexes. Simulations are used to interpret the EPR spectra of paramagnetic metal ions bound to citrate, revealing details about the metal's coordination environment. nih.gov

This predictive power allows for a detailed validation of the computed structures and provides a deeper interpretation of experimental spectroscopic data for the this compound compound.

Advanced Chemical Applications and Materials Science

Role in Polymer Chemistry and Resin Curing

The compound plays a significant role in the polymerization and curing of various resins, where it can act as a hardener, cross-linking agent, and a component of buffered systems to control reaction kinetics and enhance the final properties of the polymer matrix.

Hexamethylenetetramine (HMTA), the base component of the citrate (B86180) salt, is predominantly used as a hardening component or curing agent in the production of phenolic resins, particularly novolac types. wikipedia.orgresearchgate.net These resins are critical binders in manufacturing diverse products like brake linings, abrasive materials, and fireproof materials. wikipedia.org In this role, HMTA decomposes upon heating to provide methylene (B1212753) bridges that cross-link the linear novolac polymer chains, forming a rigid three-dimensional network without the release of water. bakelite.com

When used in conjunction with acids like citric acid, as in Hexamethylenetetramine citrate, it can form part of a compounded curing agent system. For instance, a mixture of hexamethylenetetramine and citric acid with ammonium (B1175870) chloride has been shown to enhance the initial viscosity, crosslinking density, and thermal stability of urea-formaldehyde (UF) resins. researchgate.net In such systems, the combination acts as a self-neutralizing buffer, which is crucial for maintaining optimal pH levels during the curing process of wood adhesives like melamine-urea-formaldehyde (B8673199) (MUF) resins. researchgate.netmdpi.com This controlled environment leads to improved strength in the final bonded wood panels. mdpi.com

Table 1: Effects of Hexamethylenetetramine-Citric Acid Systems on Resin Properties

| Property | Observation | Resin Type |

|---|---|---|

| Initial Viscosity | Enhanced | Urea-Formaldehyde (UF) |

| Crosslinking Density | Increased researchgate.net | Urea-Formaldehyde (UF) |

| Thermal Stability | Enhanced researchgate.net | Urea-Formaldehyde (UF) |

| Bonding Strength | Increased mdpi.com | Melamine-Urea-Formaldehyde (MUF) |

| Curing Control | Acts as a pH buffer researchgate.net | Melamine-Urea-Formaldehyde (MUF) |

Hexamethylenetetramine is an established accelerator for the vulcanization of rubber and a cross-linking agent for various polymers. neuchem.comspecialchem.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. researchgate.net HMTA aids in this process, improving the elasticity, strength, and wear resistance of the rubber, which is particularly important in tire production. neuchem.com

In the context of coatings, HMTA has been used to modify raw lacquer films. researchgate.net Its inclusion in the formulation can significantly decrease the curing time while enhancing the luster and alkali resistance of the resulting film. researchgate.net This improvement is attributed to the condensation reaction between urushiol (B600771) (the main component of lacquer) and the decomposition products of HMTA during thermal curing. researchgate.net The transformation of a liquid resin or polymer into a solid through such chemical reactions is fundamental to achieving desired mechanical and thermal properties. specialchem.com

Table 2: Applications of Hexamethylenetetramine as a Cross-linking Agent

| Application Area | Function | Observed Improvements |

|---|---|---|

| Rubber Industry | Vulcanization Accelerator neuchem.com | Enhanced elasticity, strength, and durability neuchem.com |

| Tire Production | Hardening Agent bakelite.com | Improved performance and wear resistance neuchem.com |

| Lacquer Films | Curing Modifier researchgate.net | Reduced curing time, increased luster and alkali resistance researchgate.net |

| Epoxy Resins | Curing Agent/Hardener neuchem.com | Imparts mechanical properties, chemical resistance, and thermal stability neuchem.com |

In certain applications, particularly with polycondensation resins like melamine-urea-formaldehyde (MUF), the hexamine-citric acid system functions as a non-aldehyde hardener. researchgate.netmdpi.com A key aspect of this mechanism is that under the controlled acidic conditions provided by the citrate, hexamine does not decompose to produce free formaldehyde (B43269). researchgate.netmdpi.com Instead, it forms reactive aminomethylene bases. researchgate.netmdpi.com

Precursor in the Synthesis of Non-Energetic and Energetic Materials

The hexamethylenetetramine molecule is a versatile building block in chemical synthesis, serving as a precursor for both energetic materials like explosives and advanced non-energetic materials such as phosphors and nanostructures.

Hexamethylenetetramine is a well-known and crucial precursor for the production of powerful nitramine-based secondary explosives. researchgate.net Its nitrolysis leads to the formation of RDX (Cyclonite or Research Department eXplosive) and HMX (High Melting eXplosive). nih.govhilarispublisher.com The Bachmann process, a common method for RDX synthesis, involves the reaction of hexamethylenetetramine with nitric acid. researchgate.netmetu.edu.tr

Notably, the synthesis of the peroxide-based explosive Hexamethylene Triperoxide Diamine (HMTD) directly involves the components of this compound. An established laboratory procedure for synthesizing HMTD involves the reaction of hexamethylenetetramine with hydrogen peroxide in the presence of citric acid. hilarispublisher.com In this synthesis, citric acid acts as a catalyst for the reaction between hexamine and hydrogen peroxide. hilarispublisher.com

Table 3: Hexamethylenetetramine as a Precursor for Energetic Materials

| Precursor | Reagents | Product | Class |

|---|---|---|---|

| Hexamethylenetetramine | Nitric Acid, Acetic Anhydride (B1165640) | RDX (Cyclonite) nih.gov | Nitramine Explosive |

| Hexamethylenetetramine | Nitric Acid, Acetic Anhydride | HMX (Octogen) hilarispublisher.com | Nitramine Explosive |

| Hexamethylenetetramine | Hydrogen Peroxide, Citric Acid hilarispublisher.com | HMTD hilarispublisher.com | Peroxide Explosive |

The constituent parts of this compound serve as key ingredients in the synthesis of advanced functional materials.

Boron Carbon Oxynitride (BCNO) Phosphors: Citric acid is a common carbon source in the facile, low-temperature synthesis of rare-earth-free BCNO phosphors. rsc.org These phosphors are synthesized via a combustion or auto-combustion method using a mixture of a boron source (boric acid), a nitrogen source (urea), and a carbon source, which is often citric acid. science.govresearchgate.net By varying the molar ratios of these inexpensive and environmentally friendly raw materials, the color emission of the resulting BCNO phosphors can be tuned across the visible spectrum, making them suitable for applications in LEDs and bio-imaging. rsc.orgresearchgate.net

Zinc Oxide (ZnO) Nanorods: Hexamethylenetetramine is widely used as a reagent in the hydrothermal synthesis of zinc oxide (ZnO) nanostructures. science.gov In this method, an aqueous solution of a zinc salt (like zinc acetate) and hexamethylenetetramine is heated. science.gov The HMTA slowly decomposes in the hot water to produce ammonia (B1221849) and formaldehyde. The ammonia acts as a weak base, gradually increasing the pH of the solution and providing the hydroxide (B78521) ions necessary for the controlled precipitation and growth of ZnO crystals into well-defined nanorod structures. science.gov

Table 4: Role of this compound Components in Materials Synthesis

| Material | Component Used | Role | Synthesis Method |

|---|---|---|---|

| BCNO Phosphors | Citric Acid | Carbon Source science.govresearchgate.net | Combustion Synthesis researchgate.net |